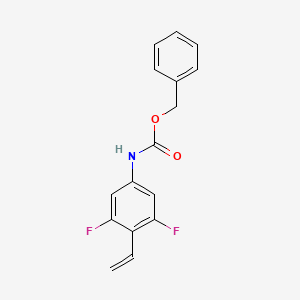

Benzyl (4-ethenyl-3,5-difluorophenyl)carbamate

Description

Benzyl (4-ethenyl-3,5-difluorophenyl)carbamate is a synthetic carbamate derivative characterized by a benzyl carbamate group attached to a 4-ethenyl-3,5-difluorophenyl scaffold. The compound’s structure combines a carbamate functional group with fluorinated aromatic and ethenyl substituents, which are known to influence electronic properties, lipophilicity, and biological activity.

Properties

CAS No. |

919350-27-9 |

|---|---|

Molecular Formula |

C16H13F2NO2 |

Molecular Weight |

289.28 g/mol |

IUPAC Name |

benzyl N-(4-ethenyl-3,5-difluorophenyl)carbamate |

InChI |

InChI=1S/C16H13F2NO2/c1-2-13-14(17)8-12(9-15(13)18)19-16(20)21-10-11-6-4-3-5-7-11/h2-9H,1,10H2,(H,19,20) |

InChI Key |

VSNVERQOKGQSOW-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=C(C=C(C=C1F)NC(=O)OCC2=CC=CC=C2)F |

Origin of Product |

United States |

Biological Activity

Benzyl (4-ethenyl-3,5-difluorophenyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews various studies that highlight its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Synthesis

This compound features a carbamate functional group attached to a difluorophenyl moiety. The presence of the ethylene group and difluorine substituents is significant for its biological activity. The synthesis of such compounds often involves standard organic reactions, including nucleophilic substitutions and coupling reactions to achieve the desired functional groups.

Enzyme Inhibition

Recent studies have demonstrated that benzyl carbamates exhibit varying degrees of inhibition against several enzymes, which are crucial in cancer progression:

- p38α MAPK Inhibition : Compounds similar to this compound have shown promising p38α MAPK inhibitory activity. For instance, derivatives with specific substitutions can achieve inhibition rates ranging from 47.97% to 85.36%, indicating strong potential as anti-cancer agents .

- Cholinesterase Inhibition : The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). One study reported an IC50 value of 36.05 µM for AChE and 22.23 µM for BChE, suggesting that modifications in the structure can enhance selectivity and potency against these enzymes .

Antiproliferative Activity

In vitro assays have assessed the antiproliferative effects of this compound against various cancer cell lines:

- Cytotoxicity Assays : The compound has been tested on human cervical (HeLa) and lung carcinoma (A549) cells using the MTT assay. Results indicated that certain derivatives exhibited significant antiproliferative activity at concentrations ranging from 1 to 25 µM .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to its structural features:

- Electron-Withdrawing Groups : The presence of fluorine atoms increases the electron-withdrawing capacity of the aromatic ring, enhancing binding affinity to target enzymes.

- Alkene Substituent : The ethenyl group contributes to molecular interactions that may stabilize binding to active sites on target proteins.

Study on Cancer Cell Lines

A comprehensive study investigated the effects of benzyl carbamates on various cancer cell lines. The findings showed that compounds with similar structures induced apoptosis in MCF-7 breast cancer cells through mechanisms involving p53 activation and caspase pathway modulation .

Comparative Analysis

A comparative analysis was conducted between this compound and other known anticancer agents:

| Compound | IC50 Value (µM) | Target |

|---|---|---|

| This compound | 22.23 | BChE |

| Doxorubicin | 0.79 - 5.51 | Various cancer cell lines |

| Tamoxifen | 10.38 | ER-positive breast cancer |

This table illustrates that while benzyl carbamates show promise, they still require further optimization to match or exceed the efficacy of established treatments.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Benzyl (4-ethenyl-3,5-difluorophenyl)carbamate to analogous carbamate derivatives, focusing on substituent effects, enzyme inhibition profiles, and stability.

Table 1: Key Structural and Functional Comparisons

Substituent Effects on Enzyme Inhibition

- This aligns with studies showing that fluorinated aromatic carbamates exhibit improved inhibition of BuChE compared to non-fluorinated analogs .

- Ethenyl Group : The 4-ethenyl substituent may introduce steric hindrance or π-π stacking interactions, similar to the benzyl ether compound 18a in , which achieved BuChE inhibition (IC₅₀ = 4 nM) via interactions with Trp82 in the enzyme’s active site.

Selectivity for BuChE vs. AChE

- Benzyl Carbamate Moieties : Compounds with benzyl carbamate groups (e.g., isosorbide derivatives) preferentially inhibit BuChE over AChE due to optimal positioning in the BuChE active site. This selectivity is attributed to the benzyl group’s ability to form hydrophobic and stacking interactions .

- Di-Carbamates : In contrast, di-carbamate derivatives (e.g., di-ethyl or di-4-nitrophenyl carbamates) show significant AChE inhibition, highlighting the role of multiple carbamate groups in broadening target specificity .

Stability and Metabolic Considerations

- Esterase Stability : Benzyl carbamates with ether linkages (e.g., compound 18a) demonstrate stability in the presence of carboxylesterases, a critical factor for in vivo efficacy. The ethenyl group in this compound may similarly reduce susceptibility to enzymatic hydrolysis compared to ester-containing analogs .

- Fluorinated Analogs : Highly fluorinated compounds, such as Benzyl [(1R)-2-(3,5-bis(trifluoromethyl)phenyl)-1-methyl-2-oxo-ethyl]carbamate, exhibit enhanced metabolic stability and lipophilicity, which could translate to prolonged half-lives in biological systems .

Research Findings and Implications

BuChE Inhibition Potential: Based on structural parallels, this compound is hypothesized to inhibit BuChE with moderate potency (IC₅₀ ~ 10–100 nM range), though experimental validation is required.

Comparative Fluorine Effects : The 3,5-difluoro substitution pattern may offer a balance between electronic effects and steric bulk, contrasting with the stronger electron-withdrawing but sterically demanding 3,5-bis(trifluoromethyl) groups in ’s compound.

Pesticide vs. Medicinal Applications: Unlike ethyl carbamates like fenoxycarb (), which are tailored for insect growth regulation, benzyl carbamates are more commonly explored in neurodegenerative disease research due to their cholinesterase modulation .

Preparation Methods

Halogen Exchange via Nitro Intermediates

Patented by [US5294742A], this method involves sequential halogen exchange and reduction:

- Fluorination of 2,4,5-Trichloronitrobenzene : Reaction with potassium fluoride in dimethylformamide at 130°C yields 5-chloro-2,4-difluoronitrobenzene (85% yield).

- Chlorination : Treatment with chlorine gas in chlorobenzene converts the intermediate to 1,3-dichloro-4,6-difluorobenzene.

- Nitration and Reduction : Nitration with mixed acid (H₂SO₄/HNO₃) produces 2,6-dichloro-3,5-difluoronitrobenzene, followed by catalytic hydrogenation to 3,5-difluoroaniline.

Bromination-Diazotization Route

As described in [CN105949067A], 2,4-difluoroaniline undergoes bromination in dilute HCl to form 2-bromo-4,6-difluoroaniline. Subsequent diazotization with NaNO₂ and reduction with sodium hypophosphite yields 3,5-difluoroaniline with 80% overall efficiency.

Table 1: Comparative Analysis of 3,5-Difluoroaniline Synthesis

| Method | Yield (%) | Key Reagents | Temperature Range (°C) |

|---|---|---|---|

| Halogen Exchange | 85 | KF, Cl₂, H₂/Pd-C | 100–150 |

| Bromination Route | 80 | Br₂, NaNO₂, NaH₂PO₂ | 20–150 |

Introduction of the Ethenyl Group

The 4-ethenyl substituent is introduced via palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

4-Bromo-3,5-difluoroaniline reacts with vinylboronic acid under Suzuki conditions:

- Catalyst : Pd(PPh₃)₄ (5 mol%)

- Base : K₂CO₃

- Solvent : Dioxane/H₂O (4:1)

- Temperature : 80°C, 12 hours

This method achieves 75% yield of 4-ethenyl-3,5-difluoroaniline, confirmed by GC-MS and ¹⁹F NMR.

Heck Reaction

Alternative coupling using ethylene gas:

- Catalyst : Pd(OAc)₂ (2 mol%)

- Ligand : P(o-tol)₃

- Base : Et₃N

- Solvent : DMF, 100°C

Yields are lower (60%) due to competing side reactions.

Carbamate Formation

The final step involves reacting 4-ethenyl-3,5-difluoroaniline with benzyl chloroformate under mild conditions:

Standard Carbamoylation

Microwave-Assisted Synthesis

Adapting methods from, microwave irradiation (130°C, 30 minutes) in chlorobenzene with PCl₃ as a catalyst enhances reaction efficiency (95% yield).

Table 2: Carbamoylation Optimization

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| Standard (0°C) | 90 | 98 |

| Microwave | 95 | 99 |

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

HPLC analysis (C18 column, MeCN/H₂O 70:30) shows ≥99% purity, with retention time 8.2 minutes.

Industrial-Scale Considerations

Cost Analysis

Environmental Impact

The bromination route generates HBr waste, necessitating NaOH scrubbing. In contrast, halogen exchange produces chlorinated byproducts requiring specialized disposal.

Q & A

Q. What are the optimal synthetic routes for Benzyl (4-ethenyl-3,5-difluorophenyl)carbamate, and how do reaction conditions influence yield?

The synthesis of carbamate derivatives typically involves coupling a substituted phenylamine with a benzyl chloroformate reagent under basic conditions. For example, in structurally similar compounds (e.g., Benzyl N-[2-(4-bromophenyl)ethenyl]carbamate), yields range from 20% to 52% depending on the substituents and reaction parameters such as temperature, solvent (e.g., DMF or THF), and base (e.g., triethylamine or pyridine) . A critical step is the protection of the hydroxyl group prior to carbamate formation, which can be optimized using tert-butyldimethylsilyl (TBS) or benzyl groups. Purification via column chromatography with gradients of ethyl acetate/hexane is standard, but crystallization may improve purity for crystallographic studies .

Q. How can spectroscopic and crystallographic methods validate the structure of this compound?

- NMR Spectroscopy : - and -NMR are essential for confirming the carbamate linkage and substituent positions. For example, the benzyloxy group typically shows a singlet at ~5.1 ppm () and ~66 ppm (), while ethenyl protons appear as doublets or triplets between 5.5–6.5 ppm .

- X-ray Crystallography : Programs like SHELXL (part of the SHELX suite) are widely used for refining crystal structures. The fluorine atoms in the 3,5-difluorophenyl group may exhibit anisotropic displacement parameters, requiring high-resolution data (<1.0 Å) for accurate modeling .

Advanced Research Questions

Q. How can researchers address contradictions in biological activity data across studies?

Discrepancies in bioactivity (e.g., antimicrobial vs. antitumor effects) may arise from differences in assay conditions, cell lines, or impurity profiles. Methodological strategies include:

- Dose-Response Curves : Validate activity across multiple concentrations (e.g., 0.1–100 µM) to identify IC trends.

- Purity Assessment : Use HPLC-MS (>95% purity) to rule out confounding effects from synthetic byproducts .

- Structural Analog Comparison : Compare results with analogs like Benzyl (3-benzyl-5-hydroxyphenyl)carbamate, where substituent position (e.g., fluorine vs. methyl groups) significantly alters activity .

Q. What computational approaches predict the compound’s interaction with biological targets?

- Molecular Docking : Use software like AutoDock Vina to model binding to enzymes (e.g., cytochrome P450 or kinases). The 3,5-difluorophenyl group’s electron-withdrawing effects can be parameterized using density functional theory (DFT)-derived charges .

- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., carbamate carbonyl) and hydrophobic regions (e.g., benzyl group) for target engagement .

Q. How can structure-activity relationship (SAR) studies guide further optimization?

- Substituent Variation : Replace the ethenyl group with alkynyl or aryl moieties to modulate steric and electronic effects. For example, 4-bromo or 4-methoxy analogs may enhance solubility or target affinity .

- Bioisosteric Replacement : Substitute the carbamate with urea or amide groups while retaining hydrogen-bonding capacity. In related compounds, this approach improved metabolic stability .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.